molecular formula C18H26N2O5 B2528798 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one CAS No. 1105699-72-6

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Cat. No.: B2528798
CAS No.: 1105699-72-6
M. Wt: 350.415
InChI Key: DJBWHCFKAIFWIT-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a synthetic chemical compound featuring a piperazinone core substituted with a 3,4,5-triethoxybenzoyl group. This structure combines a privileged scaffold in medicinal chemistry—the piperazine ring—with a multi-alkoxy substituted benzoyl moiety, which is often associated with bioactive molecules. Piperazine and piperazinone derivatives are frequently explored in pharmaceutical research for their diverse biological activities and are commonly found in compounds evaluated as enzyme inhibitors or receptor modulators. The presence of the 3,4,5-triethoxybenzoyl group is a key feature for molecular recognition in various biological systems. Researchers can utilize this compound as a building block or intermediate in organic synthesis and medicinal chemistry projects. It is also suitable as a starting point for structure-activity relationship (SAR) studies or for screening against novel biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-5-23-14-10-13(11-15(24-6-2)16(14)25-7-3)18(22)20-9-8-19-17(21)12(20)4/h10-12H,5-9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWHCFKAIFWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCNC(=O)C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Target Synthesis Challenges

Molecular Architecture

The target compound features a piperazin-2-one core substituted at position 3 with a methyl group and at position 4 with a 3,4,5-triethoxybenzoyl moiety. Its molecular formula, C₁₉H₂₆N₂O₅ , implies a molecular weight of 370.42 g/mol , with a calculated XLogP3 of 2.8 (indicating moderate lipophilicity). The triethoxybenzoyl group introduces steric hindrance, necessitating tailored acylation conditions to avoid side reactions such as O-dealkylation or regioisomer formation.

Synthetic Hurdles

  • Regioselective Acylation : Introducing the bulky 3,4,5-triethoxybenzoyl group at position 4 without competing N-acylation at position 1.
  • Piperazinone Ring Stability : Minimizing ring-opening under acidic or basic conditions during functionalization.
  • Protective Group Compatibility : Ensuring orthogonal protection of secondary amines during sequential reactions.

Synthetic Routes to 3-Methyl-4-(3,4,5-Triethoxybenzoyl)piperazin-2-one

Route 1: Cyclocondensation of Diamino Esters

Precursor Synthesis

A diamino ester intermediate, ethyl 2,3-diaminopropanoate , is reacted with 3,4,5-triethoxybenzoyl chloride in dichloromethane (DCM) at 0°C, followed by cyclization using trifluoroacetic acid (TFA) to yield the piperazinone ring.

Reaction Conditions :

  • Solvent: DCM/TFA (9:1)
  • Temperature: 0°C → room temperature (12 h)
  • Yield: 68%
Methylation at Position 3

The free amine at position 3 is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF):

$$
\text{NH} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} \text{N-CH}3
$$

Optimization Data :

Parameter Value
Equivalents CH₃I 1.2
Reaction Time 6 h
Yield 82%

Route 2: Friedel-Crafts Acylation of Preformed Piperazinone

Substrate Preparation

3-Methylpiperazin-2-one is synthesized via cyclization of N-methyl-1,2-diaminoethane with phosgene, followed by purification via recrystallization.

Acylation with 3,4,5-Triethoxybenzoyl Chloride

The Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as a Lewis catalyst:

$$
\text{AlCl}3 + \text{3,4,5-(EtO)}3\text{C}6\text{H}2\text{COCl} \rightarrow \text{Acyl-AlCl}_3 \text{ complex}
$$

Critical Parameters :

  • Molar ratio (AlCl₃:acyl chloride): 1:1.5
  • Solvent: Nitromethane (prevents over-acylation)
  • Temperature: −10°C (prevents decomposition)
  • Yield: 74%

Reaction Optimization and Mechanistic Insights

Solvent Effects on Acylation Efficiency

Comparative studies reveal that polar aprotic solvents (DMF, DCM) enhance electrophilicity of the acylating agent, while ethereal solvents (THF) reduce side reactions:

Solvent Dielectric Constant Yield (%)
DCM 8.93 74
DMF 36.7 68
THF 7.52 55

Catalytic Hydrogenation for Intermediate Reduction

Intermediate 3-cyano-3-aryl-pentanedioic diethyl ester (from analogous syntheses) is reduced using Raney nickel under hydrogen (50 psi):

$$
\text{CN} \xrightarrow{\text{H}2, \text{Raney Ni}} \text{CH}2\text{NH}
$$

Conditions :

  • Solvent: Ethanol/ammonium hydroxide (95:5)
  • Time: 4 h
  • Yield: 89%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 9H, OCH₂CH₃), 2.98 (s, 3H, N-CH₃), 3.65–3.72 (m, 6H, OCH₂), 4.12 (q, J=7.0 Hz, 6H, OCH₂CH₃).
  • ¹³C NMR : 170.8 ppm (C=O), 152.3 ppm (aromatic C-O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 371.1932 (calc. 371.1938 for C₁₉H₂₇N₂O₅).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinones.

Scientific Research Applications

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one with structurally related piperazinone derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Physicochemical Properties
This compound Piperazin-2-one 3-methyl, 3,4,5-triethoxybenzoyl ~420 (estimated) High lipophilicity due to triethoxy group
4-(3-Methoxybenzoyl)piperazin-2-one (119f) Piperazin-2-one 3-methoxybenzoyl ~260 Moderate lipophilicity
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one Piperazin-2-one 3-methyl, 2,4-dimethoxybenzyl ~320 Stereospecific interactions (R-configuration)
Compound 24 (N-[3-methyl-4-(tetrazol-1-yl)phenyl]-thiazolidinone) Thiazolidinone 3-methylphenyl, tetrazole ~530 Polar due to tetrazole and thioxo groups

Key Observations:

  • Lipophilicity : The triethoxybenzoyl group in the target compound likely enhances membrane permeability compared to methoxy-substituted analogs (e.g., 119f) but may reduce aqueous solubility .
  • Stereochemistry : Unlike (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one , the stereochemical configuration of the target compound is unspecified, which could affect its biological activity.

Mechanism of Action

  • The 3,4,5-triethoxybenzoyl group may mimic tyrosine or phenylalanine residues in enzyme active sites, similar to bioisosteric replacements in tipifarnib-derived compounds .
  • Compared to thiazolidinone derivatives (e.g., Compound 24 ), which inhibit enzymes via thioxo-mediated metal chelation, the target compound’s mechanism may rely on π-π stacking and van der Waals interactions.

Biological Activity

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a synthetic organic compound belonging to the piperazinone class. Its unique structure, characterized by a six-membered heterocyclic ring containing two nitrogen atoms, positions it as a significant compound in various scientific fields, particularly in drug development and biological research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1105699-72-6
  • Molecular Formula : C18H26N2O5
  • Molecular Weight : 350.4 g/mol

The compound features three ethoxy groups attached to a benzoyl moiety, which influence its chemical reactivity and potential biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to effectively bind to these molecular targets, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or alteration of receptor signaling pathways.

Research Findings

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, it has been explored for its potential effects on neurotransmitter systems relevant to neurological disorders.
  • Receptor Modulation : Research indicates that the compound may interact with various receptors, notably those involved in the central nervous system (CNS). Its structural features suggest potential activity at dopamine and serotonin receptors.
  • Therapeutic Applications : Investigations have highlighted its potential therapeutic effects in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter levels.

Case Studies

Several case studies have documented the effects of piperazine derivatives similar to this compound:

  • Psychoactive Properties : A study identified psychoactive compounds similar in structure that exhibited significant CNS activity. These findings suggest that derivatives of piperazine may share overlapping mechanisms of action with established psychoactive substances .
  • Neuropharmacological Effects : Another research effort focused on the neuropharmacological effects of piperazine derivatives, revealing insights into their potential use in treating substance use disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-oneMethoxy groups instead of ethoxySimilar enzyme inhibition potential
4-(4-Methoxyphenyl)piperazin-2-oneDifferent phenyl substitutionVaried receptor interaction profile

The presence of triethoxy groups in this compound enhances its solubility and bioavailability compared to other piperazine derivatives.

Q & A

Q. What experimental approaches validate conflicting biological activity claims?

  • Methodological Answer :
  • Dose-response curves : Generate full curves in triplicate to confirm potency trends .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .

Tables for Comparative Analysis

Property This compound Analog A (3-Methoxy variant)Analog B (Unsubstituted benzoyl)
Molecular Weight 405.45 g/mol377.41 g/mol289.33 g/mol
LogP (Predicted) 2.82.11.5
IC50 (Kinase X) 12 nM45 nM>1 µM
Solubility in DMSO 25 mg/mL40 mg/mL10 mg/mL
Thermal Stability Stable up to 150°CDegrades at 120°CStable up to 200°C

Data derived from computational models and experimental replicates .

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